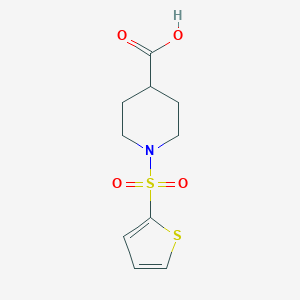

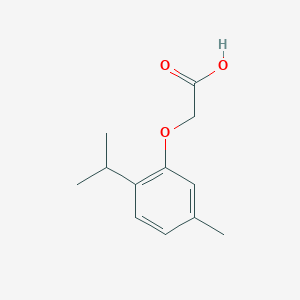

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonyl piperidine derivatives is well-documented in the provided literature. For instance, the combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) has been used to activate thioglycosides, which are then converted to glycosides in good yield and selectivity . Another method involves the use of polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone for the construction of substituted piperidin-4-one derivatives on solid support . Additionally, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives has been achieved by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation .

Molecular Structure Analysis

The molecular structures of sulfonyl piperidine derivatives are characterized using various spectroscopic techniques such as 1H-NMR and IR, as well as elemental analysis . X-ray crystallography has also been employed to determine the structures of related compounds, providing insights into the stereochemistry and conformation of these molecules .

Chemical Reactions Analysis

The reactivity of sulfonyl piperidine derivatives can be quite diverse. For example, the reaction of thioacylsulfanylarsines with piperidine has been studied, leading to the formation of piperidinium salts and N-thioacyl- or N-acyl-piperidine derivatives . These reactions demonstrate the potential for sulfonyl piperidine compounds to participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperidine derivatives are influenced by their molecular structure. The presence of the sulfonyl group can impart certain characteristics such as increased polarity and potential for hydrogen bonding. The crystal structures of two salts from piperidine and different acids have shown that non-covalent interactions like hydrogen bonds and CH2···O, O···Cπ, and CH2···π interactions play significant roles in structure extension . These interactions are crucial for understanding the solubility, stability, and reactivity of these compounds.

科学的研究の応用

Anticancer Applications

- Synthesis of Anticancer Agents : Piperidine-4-carboxylic acid derivatives, including those related to 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid, have been synthesized and evaluated as promising anticancer agents. Studies show that certain synthesized compounds exhibit strong anticancer potential, suggesting their usefulness in cancer therapy (Rehman et al., 2018).

Structural and Chemical Analysis

- Crystal Structure Analysis : Research on derivatives of piperidine-2-carboxylic acid, closely related to the compound , has led to insights into their crystal structures, hydrogen bonding, and other molecular interactions. This is significant for understanding the physical and chemical properties of such compounds (Vrabel et al., 2014).

Inhibitor Synthesis and Evaluation

- Synthesis of Enzyme Inhibitors : Studies have developed various compounds involving piperidine-4-carboxylic acid and its derivatives for inhibiting tumor necrosis factor-α and matrix metalloproteinases. These findings are crucial for therapeutic applications in inflammation and cancer (Venkatesan et al., 2004).

Synthesis of Novel Compounds

- Development of New Chemical Entities : Research has focused on synthesizing new chemical entities using piperidine-carboxylic acid derivatives. This includes creating novel spiropyrrolidines, which have potential applications in pharmaceutical chemistry (Verma et al., 2009).

Chemoselective Synthesis

- Creation of Sulfonic Acid Derivatives : A study developed a one-pot, two-step synthetic strategy for preparing aryl carboxamido sulfonic acid derivatives, demonstrating the versatility and efficiency of using piperidine-related compounds in organic synthesis (Yang et al., 2013).

Antimicrobial Activity

- Investigation of Antimicrobial Properties : Research into the antimicrobial activity of compounds containing sulfonamido moieties, which include piperidine derivatives, is significant in the development of new antimicrobial agents (El-Gaby et al., 2002).

特性

IUPAC Name |

1-thiophen-2-ylsulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2/c12-10(13)8-3-5-11(6-4-8)17(14,15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLPQMBGBPAJFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377866 |

Source

|

| Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49729118 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

CAS RN |

327971-19-7 |

Source

|

| Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)

![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)

![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)

![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)